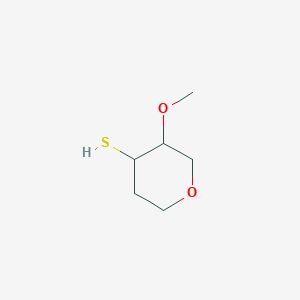

3-Methoxyoxane-4-thiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12O2S |

|---|---|

Molecular Weight |

148.23 g/mol |

IUPAC Name |

3-methoxyoxane-4-thiol |

InChI |

InChI=1S/C6H12O2S/c1-7-5-4-8-3-2-6(5)9/h5-6,9H,2-4H2,1H3 |

InChI Key |

OYWIHWMXXMFBCO-UHFFFAOYSA-N |

Canonical SMILES |

COC1COCCC1S |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 3 Methoxyoxane 4 Thiol and Its Analogues

Retrosynthetic Strategies for Methoxy- and Thiol-Substituted Oxanes

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inlibretexts.org This approach involves a series of "disconnections," which are the reverse of known chemical reactions, to reveal potential precursors. libretexts.orgslideshare.net

For a molecule like 3-Methoxyoxane-4-thiol, the key disconnections involve the carbon-oxygen (C-O) bonds of the oxane ring and the carbon-sulfur (C-S) bond of the thiol group.

C-O Bond Disconnection: The oxane ring is a cyclic ether. A common retrosynthetic disconnection for ethers is at the C-O bond, which corresponds to the Williamson ether synthesis in the forward direction. acs.org This disconnection of the oxane ring would reveal a linear precursor with a hydroxyl group and a suitable leaving group at the appropriate positions to facilitate intramolecular cyclization. acs.orgrsc.org

C-S Bond Disconnection: The thiol group can be disconnected at the C-S bond. This suggests a synthetic route involving the nucleophilic substitution (SN2) reaction of an alkyl halide precursor with a sulfur nucleophile, such as the hydrosulfide (B80085) anion (-SH) or a protected equivalent like thiourea (B124793). libretexts.orgmasterorganicchemistry.com This is a standard and reliable method for introducing a thiol group. youtube.com

A plausible retrosynthetic analysis for this compound could involve disconnecting the C-S bond first to identify a precursor with a leaving group at the C-4 position. Subsequently, disconnecting the C-O bond of the oxane ring would lead to an acyclic precursor.

| Disconnection | Bond Type | Forward Synthetic Reaction | Precursor Type | Relevant Findings |

| Thiol Introduction | C-S | Nucleophilic Substitution (SN2) | Oxane with leaving group at C-4 | The reaction of alkyl halides with thiourea followed by hydrolysis is an effective method to avoid the formation of sulfide (B99878) side products. libretexts.org |

| Oxane Ring Formation | C-O (ether) | Intramolecular Williamson Ether Synthesis | Acyclic halo-alcohol or tosylated diol | Base-mediated cyclization of precursors with a mesylate or tosylate leaving group is a high-yielding method for forming oxane rings. acs.org |

The success of a synthesis hinges on the strategic placement of functional groups in the precursors. Following the retrosynthetic plan, an acyclic starting material would need to be elaborated to correctly position the hydroxyl, methoxy (B1213986), and a latent thiol group (or its precursor, a leaving group). For instance, a synthesis could start from a carbohydrate-derived building block or a suitable diol. The methoxy group could be introduced via Williamson ether synthesis on a precursor alcohol, while another alcohol is converted into a leaving group (e.g., tosylate or mesylate) to set up both the thiol introduction and the final ring-closing cyclization. The sequence of these functional group interconversions (FGIs) is critical to avoid competing reactions and achieve the desired regiochemical outcome. lkouniv.ac.inrnlkwc.ac.in

Development of Stereoselective and Regioselective Synthesis Pathways

Achieving the correct relative and absolute stereochemistry of the methoxy and thiol groups on the oxane ring is a primary challenge. This requires the development of highly controlled synthetic pathways.

The stereochemical outcome of the oxane ring formation can be controlled through various methods. Substrate-controlled reactions, where the existing stereocenters in a precursor direct the stereochemistry of newly formed centers, are particularly powerful.

For example, highly diastereoselective reductions of ketone precursors can establish the stereochemistry of hydroxyl groups, which then guide the cyclization. thieme-connect.com The use of chiral catalysts or auxiliaries can enable enantioselective synthesis, providing access to a single enantiomer of the target compound. acs.orgnih.gov Reports have detailed iridium-catalyzed enantioselective coupling reactions to form precursors for substituted oxetanes, a strategy that can be adapted for oxanes. nih.gov Similarly, base-catalyzed diastereoselective trimerization of certain ketones has been shown to produce highly substituted oxanes with excellent diastereomeric purity under thermodynamic control. nih.govrsc.org

| Method | Key Transformation | Stereochemical Control | Example from Literature |

| Substrate-Controlled Reduction | NaBH₄, CeCl₃ reduction of a ketone | Diastereoselective | Used in the synthesis of the cis-oxane core of Phorboxazole B. thieme-connect.comthieme-connect.com |

| Asymmetric Reduction | Chiral Borohydride Reagent | Enantioselective | Enantioselective reduction of β-halo ketones to form chiral precursors for 2-aryl-substituted oxetanes. acs.org |

| Catalytic Asymmetric Coupling | Iridium-catalyzed C-C coupling | Enantioselective & Diastereoselective | Synthesis of oxetanes with all-carbon quaternary stereocenters. nih.gov |

| Base-Catalyzed Cyclization | KHMDS-catalyzed trimerization | Diastereoselective (Thermodynamic) | Selective formation of one of four possible diastereomers of a highly fluorinated oxane. nih.govrsc.org |

An alternative to constructing the ring with all substituents in place is the functionalization of a pre-formed oxane scaffold. This approach relies on directing groups to achieve regioselectivity. nih.gov A directing group, which may be a native functional group or one installed temporarily, can guide a transition-metal catalyst to activate a specific C-H bond on the ring. researchgate.net This allows for the introduction of a new functional group at a previously unfunctionalized position. For the synthesis of this compound, one could envision an oxane bearing a directing group at a position that facilitates C-H activation at C-4, followed by installation of the thiol or a precursor group. This modern approach can significantly shorten synthetic routes. acs.org

Exploration of Reaction Mechanisms in Thiol-Generating Steps

The final introduction of the thiol group is a critical step. The most common method involves an SN2 reaction between a precursor containing a good leaving group (like a halide or tosylate) at the C-4 position and a sulfur nucleophile.

The reaction using thiourea proceeds via a two-step mechanism:

SN2 Attack: The sulfur atom of thiourea, a soft and effective nucleophile, attacks the electrophilic carbon atom bearing the leaving group. This forms an isothiouronium salt intermediate. This step proceeds with inversion of stereochemistry at the carbon center. libretexts.orgmasterorganicchemistry.com

Hydrolysis: The isothiouronium salt is then hydrolyzed under basic conditions (e.g., with aqueous sodium hydroxide) to release the thiol and urea (B33335) as a byproduct. youtube.com

The primary advantage of the thiourea method is that the intermediate isothiouronium salt is not nucleophilic, which prevents a second substitution reaction that would otherwise lead to the formation of a sulfide (R-S-R) byproduct, a common issue when using sodium hydrosulfide (NaSH). libretexts.org

Alternatively, mechanisms involving the exchange of a thioester can be considered. The thiol-thioester exchange is a dynamic covalent reaction that proceeds readily and can be catalyzed by bases or nucleophiles. researchgate.netresearchgate.net If a thioester were used as a precursor, it could be converted to the final thiol via hydrolysis or exchange. The reactivity of thioesters is often greater than their oxygen-ester counterparts due to the poorer electronic delocalization from the larger sulfur atom to the carbonyl group. researchgate.net

| Reagent | Reaction Type | Key Mechanistic Feature | Advantage |

| Thiourea / Base | SN2 followed by Hydrolysis | Formation of a stable isothiouronium salt intermediate. | Prevents over-alkylation to form sulfide byproducts. libretexts.org |

| Sodium Hydrosulfide (NaSH) | SN2 | Direct displacement of a leaving group by the hydrosulfide anion (⁻SH). | Atom economical, but can lead to sulfide formation. libretexts.org |

| Thioester / Hydrolysis | Nucleophilic Acyl Substitution | The thioester bond is more labile than an oxygen-ester bond. researchgate.net | Can be cleaved under mild conditions. |

Nucleophilic Ring-Opening Reactions of Epoxides by Thiolates

One of the most classical and effective strategies for constructing β-hydroxy thiols, a key structural feature in this compound analogues, is the nucleophilic ring-opening of epoxides. semanticscholar.org This reaction involves the attack of a sulfur nucleophile, typically a thiolate anion (RS⁻) generated in situ from a thiol and a base, on one of the electrophilic carbons of the epoxide ring. rsc.orgpdx.edu The process is characterized by its high stereospecificity, proceeding via an Sₙ2 mechanism that results in an anti-periplanar arrangement of the incoming nucleophile and the departing oxygen atom, leading to inversion of configuration at the attacked carbon center. semanticscholar.org

The regioselectivity of the ring-opening is a critical aspect of this methodology. In the presence of a strong nucleophile and under basic or neutral conditions, the attack generally occurs at the less sterically hindered carbon of the epoxide ring. pdx.edursc.org However, under acidic conditions, the epoxide oxygen is first protonated, and the nucleophile attacks the more substituted carbon, which can better stabilize the developing positive charge, in a process with Sₙ1-like character. pdx.edu This dichotomy allows for controlled access to different regioisomers depending on the reaction conditions. For the synthesis of complex molecules, this method is frequently employed for the post-polymerization modification of glycidyl (B131873) scaffolds. rsc.org

Reduction Methodologies for Thiol Precursors

Thiols can be prepared through the reduction of various oxidized sulfur-containing functional groups. mdpi.comencyclopedia.pub These methods are advantageous as the precursors are often more stable or easier to handle than the corresponding thiols. Common precursors include sulfonyl chlorides, dithiolanes, and thiiranes. mdpi.comencyclopedia.pub

Sulfonyl Chlorides: Aromatic and aliphatic sulfonyl chlorides can be effectively reduced to thiols. taylorfrancis.com Potent reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. taylorfrancis.com Catalytic hydrogenation offers a milder alternative, where the reduction is carried out using hydrogen gas under moderate pressure in the presence of a palladium catalyst. taylorfrancis.comgoogle.com This catalytic method often requires a mild base to neutralize the strong acid (HCl) formed during the reaction. taylorfrancis.comgoogle.com

Thiiranes (Episulfides): Analogous to the reduction of epoxides, thiiranes can be reduced to yield thiols. For instance, treatment of a thiirane (B1199164) with lithium aluminum hydride leads to the corresponding thiol in moderate yields. mdpi.comencyclopedia.pub

Dithiolanes: Dithiolanes serve as protected forms of carbonyl compounds but can also be precursors in thiol synthesis. Their reduction to thiols is a less common but viable route.

| Thiol Precursor | Reducing Agent/System | Key Characteristics | Reference |

|---|---|---|---|

| Sulfonyl Chloride | LiAlH₄ (Lithium Aluminum Hydride) | Powerful, non-catalytic reduction. | taylorfrancis.com |

| Sulfonyl Chloride | H₂ / Palladium Catalyst | Milder, catalytic method; requires a base to neutralize HCl byproduct. | taylorfrancis.comgoogle.com |

| Thiirane | LiAlH₄ (Lithium Aluminum Hydride) | Reductive opening of the three-membered ring. | mdpi.comencyclopedia.pub |

| Disulfide | Raney Cobalt Catalyst | Used to reduce disulfides, which can form as byproducts in other reduction reactions. | taylorfrancis.comgoogle.com |

Hydrothiolation Reactions for Alkene Functionalization

The direct addition of a thiol across a carbon-carbon double bond, known as the thiol-ene reaction or hydrothiolation, is a highly efficient and atom-economical method for forming carbon-sulfur bonds. wikipedia.orgthieme-connect.de This reaction is considered a "click chemistry" process due to its high yields, rapid rates, and stereoselectivity. wikipedia.org

The reaction can proceed through two primary mechanisms:

Free-Radical Addition: Initiated by light, heat, or a radical initiator, a thiyl radical (RS•) is formed. This radical adds to the alkene at the less substituted carbon, leading to the thermodynamically favored anti-Markovnikov product. wikipedia.org This pathway is advantageous as it can be used to initiate cascade cyclizations in the synthesis of complex natural products. wikipedia.org

Catalyzed Michael Addition: In the presence of a catalyst, the reaction can proceed via a polar mechanism, sometimes yielding the Markovnikov adduct. acs.org For instance, palladium-catalyzed hydrothiolation of alkenes bearing a heteroatom, such as an oxygen atom within an oxane precursor, can proceed under mild conditions to give the Markovnikov adducts with high regioselectivity. acs.org

The choice of initiator or catalyst is crucial for controlling the regiochemical outcome of the hydrothiolation, providing a versatile tool for functionalizing alkene-containing precursors to oxane systems.

Thia-Michael Addition Strategies

The thia-Michael addition is a conjugate addition of a sulfur nucleophile to an α,β-unsaturated electron-withdrawing group, such as an unsaturated ketone or ester. srce.hrnih.govencyclopedia.pub This reaction is a reliable and widely used method for forming C–S bonds in a 1,4-fashion. researchgate.net The reaction is typically catalyzed by a weak base (e.g., triethylamine) or a Lewis base (e.g., a phosphine), which deprotonates the thiol to generate the more nucleophilic thiolate anion. nih.govencyclopedia.pub

The process involves two key steps:

Formation of the thiolate anion by reaction with a base. encyclopedia.pub

Nucleophilic attack of the thiolate on the β-carbon of the Michael acceptor. srce.hr

This strategy is particularly useful for synthesizing analogues of this compound where the oxane ring already contains an α,β-unsaturated carbonyl moiety. For example, the addition of a thiol to an enone within a pre-formed pyran ring system would directly install the thioether functionality at the desired position. mdpi.com The reaction's efficiency and high functional group tolerance make it a cornerstone in the synthesis of complex organosulfur compounds. srce.hr

Catalytic Approaches in Oxane and Thiol Synthesis

Catalysis provides the means to achieve high levels of efficiency, selectivity, and stereocontrol that are often unattainable through stoichiometric reactions. Both transition metals and small organic molecules (organocatalysts) have been employed to great effect in the synthesis of oxane and thiol-containing compounds.

Transition Metal-Mediated Transformations

Transition metals, particularly palladium and copper, are powerful catalysts for the formation of C–S and C–O bonds, which are the key linkages in molecules like this compound. d-nb.infobeilstein-journals.orgnih.gov

Palladium Catalysis: Palladium complexes are widely used to catalyze the thiocarbonylation of organic halides with thiols to produce thioesters. chemrevlett.com More relevant to the synthesis of the target structure, palladium diacetate has been shown to catalyze the regioselective hydrothiolation of alkenes that contain heteroatoms, yielding Markovnikov products. acs.org

Copper Catalysis: Copper-catalyzed reactions, inspired by the classic Ullmann condensation, are effective for forming both C–O and C–S bonds. d-nb.info These reactions typically involve the coupling of an aryl or vinyl halide with an alcohol or a thiol. beilstein-journals.org For example, a CuI-catalyzed C–H hydroxylation directed by a disulfide group has been reported, showcasing a sophisticated method for introducing a hydroxyl group adjacent to a thioether linkage. beilstein-journals.org

| Catalyst Type | Metal/System | Application in Oxane/Thiol Synthesis | Reference |

|---|---|---|---|

| Transition Metal | Palladium (e.g., Pd(OAc)₂) | Catalyzes Markovnikov-selective hydrothiolation of alkenes. | acs.org |

| Transition Metal | Copper (e.g., CuI) | Catalyzes Ullmann-type C-S and C-O bond formation; directed C-H hydroxylation. | d-nb.infobeilstein-journals.org |

| Transition Metal | Rhodium | Used in multicomponent synthesis and hydrothiolation of alkynes. | researchgate.netresearchgate.net |

| Organocatalyst | Primary-Secondary Diamines | Catalyze asymmetric intramolecular oxa-Michael reactions to form chiral tetrahydrofurans and pyrans. | researchgate.net |

| Organocatalyst | Bifunctional Iminophosphoranes | Catalyze enantioselective sulfa-Michael additions to unsaturated esters. | acs.org |

Organocatalytic Systems for Stereo- and Chemoselective Syntheses

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful platform for asymmetric synthesis. It provides a greener alternative to metal-based catalysts and is highly effective in controlling the stereochemical outcome of reactions.

In the context of synthesizing chiral oxane derivatives, organocatalysis is particularly prominent in Michael-type reactions. researchgate.net

Asymmetric Oxa-Michael Reaction: The intramolecular oxa-Michael reaction, where a hydroxyl group attacks an α,β-unsaturated system within the same molecule, is a key step for forming cyclic ethers like oxanes. The use of chiral primary-secondary diamines as organocatalysts can induce high enantioselectivity in these cyclizations, affording chiral tetrahydrofurans and 2H-pyrans in good yields and with high enantiomeric excess. researchgate.net

Asymmetric Sulfa-Michael Reaction: Similarly, the addition of thiols to Michael acceptors can be rendered enantioselective. Chiral bifunctional catalysts, such as iminophosphoranes, have been successfully employed in the sulfa-Michael addition of alkyl thiols to α,β-unsaturated esters, providing a direct route to chiral thioethers. acs.org

These organocatalytic systems operate by activating the substrates through the formation of transient, chiral intermediates (e.g., enamines or iminium ions) or by organizing the reactants through hydrogen bonding networks, thereby directing the nucleophilic attack to one face of the molecule and establishing the desired stereochemistry. acs.orgnih.gov

Advanced Structural Elucidation and Conformational Analysis

Detailed Spectroscopic Characterization for Structural Assignment

A precise structural assignment for 3-Methoxyoxane-4-thiol relies on the integration of data from various advanced spectroscopic methods. Each technique provides unique insights into the molecular framework, from atomic connectivity and spatial proximity to functional group identification and molecular mass.

Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed structure of organic molecules in solution. For a molecule like this compound, with multiple stereocenters and potential conformational isomers, advanced NMR techniques are essential.

While specific experimental NMR data for this compound is not publicly available in scientific literature, a theoretical analysis based on established principles for similar structural motifs (substituted oxanes and thiols) allows for the prediction of its spectral characteristics. The oxane ring protons are expected to appear in the δ 3.0-4.5 ppm range, with the methoxy (B1213986) protons appearing as a sharp singlet around δ 3.4 ppm. The proton on the carbon bearing the thiol group (H-4) would likely be found in the δ 2.5-3.5 ppm region, and the thiol proton (SH) itself would present a broad singlet, typically between δ 1.0-2.0 ppm, whose position is highly dependent on solvent and concentration. Carbon signals for the oxane ring would be expected in the δ 60-80 ppm range, with the methoxy carbon appearing around δ 55-60 ppm.

Two-Dimensional NMR Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and mapping out the molecular structure. rsc.org

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, establishing the connectivity of the oxane ring. libretexts.org For instance, cross-peaks would be observed between H-2 and H-3, H-4 and H-5, and H-5 and H-6, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon signal to which it is directly attached. libretexts.org This would allow for the definitive assignment of each carbon atom in the oxane ring by linking it to its corresponding, previously assigned proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. rsc.org Key correlations would be expected from the methoxy protons to the C-3 carbon, and from the H-4 proton to carbons C-3 and C-5, solidifying the placement of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, which is crucial for determining the stereochemistry and preferred conformation. researchgate.net For example, NOESY could distinguish between cis and trans isomers by showing correlations between axial and equatorial protons on the oxane ring.

A hypothetical table of expected 2D NMR correlations is presented below.

| Proton (¹H) | COSY Correlations (H-H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations (Spatial Proximity) |

| H-2 | H-3 | C-2 | C-3, C-6 | H-3, H-6 (axial/equatorial dependent) |

| H-3 | H-2, H-4 | C-3 | C-2, C-4, Methoxy C | H-2, H-4, Methoxy H |

| H-4 | H-3, H-5, SH | C-4 | C-2, C-3, C-5, C-6 | H-3, H-5, SH |

| H-5 | H-4, H-6 | C-5 | C-3, C-4, C-6 | H-4, H-6 |

| H-6 | H-5 | C-6 | C-2, C-5 | H-2, H-5 |

| Methoxy H | - | Methoxy C | C-3 | H-3 |

| SH | H-4 | - | C-3, C-4, C-5 | H-4 |

Low-Temperature NMR for Conformational Equilibrium Studies

The oxane ring in this compound can exist in different chair or boat conformations that are in rapid equilibrium at room temperature. Low-temperature NMR studies can "freeze out" these individual conformers, allowing for their individual characterization. nih.gov By analyzing the changes in chemical shifts and coupling constants as the temperature is lowered, it is possible to determine the thermodynamic parameters (ΔG, ΔH, ΔS) for the conformational equilibrium and identify the most stable conformer. nih.gov

Solid-State NMR for Packing and Dynamics

Solid-state NMR (ssNMR) provides information about the structure, packing, and dynamics of molecules in the solid state. This technique would be valuable for studying intermolecular interactions, such as hydrogen bonding involving the thiol group, and for determining the precise molecular conformation as it exists in a crystalline lattice, free from solvent effects.

Vibrational Spectroscopy for Functional Group Identification and Environmental Effects (e.g., FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are often complementary. nih.gov

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. A weak absorption band around 2550 cm⁻¹ is characteristic of the S-H stretch of the thiol group. researchgate.netresearchgate.net Strong bands in the 1050-1150 cm⁻¹ region would be indicative of the C-O stretching vibrations of the oxane ring and the methoxy group. Aliphatic C-H stretching vibrations would be observed in the 2850-3000 cm⁻¹ range. mdpi.com

Raman Spectroscopy: Raman spectroscopy would also detect these vibrations. The S-H stretch, while weak in the IR, can sometimes be more readily observed in the Raman spectrum. rsc.org The C-S stretching vibration, expected in the 600-750 cm⁻¹ region, is also often more prominent in Raman spectra. The symmetric C-O-C stretching of the ether linkage would also give a strong Raman signal. nih.gov

The following table summarizes the expected key vibrational frequencies.

| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |

| O-H (from potential oxidation/water) | Stretching | ~3400 (broad) | ~3400 (weak) | Medium-Strong (IR) |

| C-H (alkane) | Stretching | 2850-3000 | 2850-3000 | Strong |

| S-H (thiol) | Stretching | ~2550 | ~2550 | Weak |

| C-O (ether/methoxy) | Stretching | 1050-1150 | 1050-1150 | Strong |

| C-S (thioether) | Stretching | 600-750 | 600-750 | Weak (IR), Medium (Raman) |

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, which can be used to determine the elemental formula of this compound (C₅H₁₀O₂S). govinfo.gov The exact mass would be calculated and compared to the measured value to confirm the molecular formula with high confidence.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for cyclic ethers and thiols can be predicted. Initial ionization would form the molecular ion [M]⁺•. Subsequent fragmentation could involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the oxygen atom or the sulfur atom. Loss of the methoxy group (-OCH₃) or cleavage of the C-S bond are plausible pathways.

Ring-opening and subsequent fragmentation: The cyclic structure can open, followed by the loss of small neutral molecules like H₂S or fragments containing the methoxy group. chemguide.co.uk

Loss of small molecules: Dehydration ([M-H₂O]⁺•) or loss of the thiol radical ([M-SH]⁺) could also be observed.

Analysis of these fragment ions allows for the piecing together of the molecular structure, corroborating the data obtained from NMR and vibrational spectroscopy.

Comprehensive Conformational Analysis of the Oxane Ring System

The three-dimensional structure of the oxane ring in this compound is not static. Like cyclohexane (B81311), it predominantly adopts a chair conformation to minimize angular and torsional strain. However, the presence of the endocyclic oxygen atom and the methoxy and thiol substituents introduces complex stereoelectronic interactions that dictate the ring's preferred geometry and the orientation of its substituents.

The oxane ring undergoes a rapid conformational interconversion known as a "ring flip" or "chair flip." This process allows the ring to pass from one chair conformation to another through several higher-energy intermediates, including the twist-boat and boat conformations. The most significant energy barrier in this pathway is the transition to the half-chair conformation. stackexchange.com

For the parent cyclohexane ring, this process involves surmounting an energy barrier of approximately 10–11 kcal/mol. masterorganicchemistry.com The chair conformation is the global energy minimum and is therefore the most populated state. The boat conformation is a high-energy intermediate, destabilized by torsional strain and steric repulsion between the "flagpole" hydrogens. masterorganicchemistry.comwikipedia.org The twist-boat conformation is an intermediate of lower energy than the boat form and represents an energy minimum between the chair and boat forms. wikipedia.org While specific experimental values for this compound are not available, the energy profile is expected to follow a similar pattern, as detailed in the comparative table below.

| Relative Energy of Cyclohexane Conformations | |

|---|---|

| Conformation | Relative Energy (kcal/mol) |

| Chair | 0 |

| Twist-Boat | 5.5 |

| Boat | 6.9 |

| Half-Chair | 10.8 |

Data based on the established values for cyclohexane, serving as a model for the oxane ring system. stackexchange.comechemi.com

The orientation of substituents on the oxane ring is governed by a combination of steric and stereoelectronic effects. The anomeric effect is a critical stereoelectronic phenomenon in heterocyclic chemistry, describing the tendency of an electronegative substituent at the anomeric carbon (C2) of an oxane ring to favor an axial orientation, contrary to what would be predicted by steric hindrance alone. nih.gov This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair on the ring's heteroatom and the antibonding (σ*) orbital of the C-substituent bond. acs.org While this compound has its methoxy group at the C3 position and thus does not exhibit a classic anomeric effect, related hyperconjugative interactions can still influence conformational stability.

Furthermore, the relationship between the C3-methoxy and C4-thiol groups introduces gauche and anti interactions. In a chair conformation, adjacent substituents can be either gauche (with a dihedral angle of approximately 60°) or anti (180°). The gauche effect is an exception to the general rule that steric repulsion makes the anti conformation more stable; for certain electronegative substituents, the gauche arrangement is electronically favored. This stabilization is often explained by hyperconjugation, where electron density is donated from a C-H σ bonding orbital into an adjacent C-X (where X is an electronegative atom) σ* antibonding orbital. The conformational equilibrium of this compound will therefore depend on the complex interplay between minimizing steric strain (favoring anti-periplanar arrangement of bulky groups) and maximizing stabilizing electronic effects (which may favor a gauche arrangement).

The presence of the methoxy and thiol groups significantly influences the puckering of the oxane ring. In substituted cyclohexanes, there is a strong preference for bulky substituents to occupy the equatorial position to avoid destabilizing 1,3-diaxial interactions. This preference is quantified by the conformational A-value, which represents the free energy difference between the axial and equatorial conformers. A larger A-value signifies a stronger preference for the equatorial position.

For the substituents in this compound, the A-values (determined in cyclohexane) provide a good estimate of their relative steric bulk.

| Conformational A-Values for Relevant Substituents | |

|---|---|

| Substituent | A-Value (kcal/mol) |

| Methoxy (-OCH₃) | 0.6 |

| Thiol (-SH) | 0.9 |

A-values represent the energy penalty for a substituent being in the axial vs. equatorial position in a cyclohexane ring. nih.gov

Based on these values, the thiol group has a slightly larger steric requirement than the methoxy group. Consequently, in the trans diastereomer, the most stable conformation would be the chair form with the thiol group in the equatorial position and the methoxy group in the axial position. For the cis diastereomer, the conformation with both groups in equatorial positions would be strongly favored over the diaxial conformation. These preferences directly impact the ring's geometry, influencing bond angles and dihedral angles throughout the oxane system.

The potential for intramolecular hydrogen bonding can significantly influence the conformational preference of this compound. A hydrogen bond could potentially form between the acidic proton of the thiol group (S-H) and one of the oxygen atoms, either the endocyclic ring oxygen or the exocyclic methoxy oxygen.

Generally, S-H···O hydrogen bonds are weaker than the more common O-H···O bonds. The S-H bond is less polar, and thiols exhibit less tendency to form hydrogen bonds compared to alcohols. However, if the geometry of a particular conformer places the S-H and an oxygen atom in close proximity, a stabilizing interaction can occur. For example, in a cis conformation where both substituents are equatorial, the distance between the thiol proton and the methoxy oxygen might be favorable for such an interaction. If a sufficiently strong intramolecular hydrogen bond forms, it could lock the molecule into a conformation that might otherwise be less favored due to steric or other electronic effects.

Stereochemical Purity Determination and Enantiomeric Excess Analysis

This compound possesses at least two stereocenters (at C3 and C4), meaning it can exist as a mixture of enantiomers and diastereomers. Determining the stereochemical purity, and specifically the enantiomeric excess (ee), is crucial in many applications.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for separating enantiomers and determining enantiomeric excess. This direct method relies on the differential interaction of the two enantiomers with the chiral environment of the stationary phase.

The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different association constants and, therefore, different stabilities, causing one enantiomer to be retained on the column longer than the other, resulting in their separation.

For a molecule like this compound, polysaccharide-based CSPs are often highly effective. These columns, typically derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer broad applicability for separating a diverse range of chiral compounds. The separation can be optimized by adjusting the mobile phase composition (e.g., mixtures of alkanes and alcohols) and other parameters like temperature and flow rate.

A typical output from a chiral HPLC analysis would provide data on the retention times of the enantiomers, from which the resolution and enantiomeric excess can be calculated.

| Hypothetical Chiral HPLC Separation Data | |||

|---|---|---|---|

| Enantiomer | Retention Time (tᵣ) [min] | Separation Factor (α) | Resolution (Rₛ) |

| Enantiomer 1 | 8.54 | 1.25 | 2.10 |

| Enantiomer 2 | 10.68 |

This table presents illustrative data for the separation of a pair of enantiomers, demonstrating key chromatographic parameters.

Chiral Derivatization and NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule. However, for a chiral compound, standard NMR techniques alone cannot distinguish between enantiomers. To resolve this, chiral derivatizing agents (CDAs) are employed to convert the enantiomers into a mixture of diastereomers. These diastereomers, having different physical properties, will exhibit distinct signals in the NMR spectrum, allowing for their differentiation and the determination of enantiomeric purity.

For this compound, the thiol (-SH) group provides a reactive handle for derivatization. A common and effective class of CDAs for thiols and alcohols are chiral carboxylic acids, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its analogues. The reaction of racemic this compound with an enantiomerically pure CDA, for instance, (R)-Mosher's acid chloride, would yield a mixture of two diastereomeric thioesters.

The resulting diastereomers would then be analyzed by high-resolution ¹H and ¹³C NMR spectroscopy. The key principle is that the anisotropic effect of the phenyl ring in the Mosher's ester moiety will cause different shielding and deshielding effects on the protons of the two diastereomers. This results in observable differences in the chemical shifts (Δδ) for protons near the newly formed stereocenter. By analyzing the sign and magnitude of these chemical shift differences (Δδ = δS - δR), the absolute configuration of the original thiol can be assigned based on established models of the preferred conformation of the Mosher's esters.

Table 1: Hypothetical ¹H NMR Chemical Shift Differences (ΔδSR) for a Mosher's Ester Derivative of this compound

| Proton on Oxane Ring | Hypothetical ΔδSR (ppm) | Predicted Spatial Orientation Relative to Phenyl Group of CDA |

| H-2 (axial) | +0.08 | Shielded |

| H-2 (equatorial) | -0.05 | Deshielded |

| H-3 | -0.12 | Deshielded |

| H-4 | -0.15 | Deshielded |

| H-5 (axial) | +0.06 | Shielded |

| H-5 (equatorial) | -0.04 | Deshielded |

| H-6 (axial) | +0.03 | Shielded |

| H-6 (equatorial) | -0.02 | Deshielded |

| OCH₃ | -0.09 | Deshielded |

Note: The values in this table are hypothetical and serve to illustrate the expected pattern of chemical shift differences upon derivatization. The sign of ΔδSR depends on the absolute configuration of the chiral derivatizing agent used.

Furthermore, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be crucial in this analysis. NOESY experiments on the diastereomeric derivatives would reveal through-space correlations between the protons of the oxane ring and the protons of the chiral auxiliary, providing definitive evidence for the preferred solution-state conformation of the molecule and confirming the assignment of the absolute configuration.

X-ray Crystallography for Solid-State Structural Determination

While NMR spectroscopy provides invaluable information about the structure and conformation of a molecule in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be determined with high accuracy.

To perform X-ray crystallography on this compound, a single, high-quality crystal of the compound would need to be grown. This can often be a challenging step. If the parent thiol is a liquid or does not readily crystallize, a solid derivative would be synthesized. The formation of a salt or a co-crystal might also be explored to induce crystallization.

Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is recorded and analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, revealing the exact three-dimensional structure.

For this compound, an X-ray crystal structure would definitively establish:

The absolute configuration of the chiral centers (C-3 and C-4), assuming the crystallization of a single enantiomer or the use of anomalous dispersion methods.

The preferred conformation of the oxane ring in the solid state (e.g., chair, boat, or twist-boat).

The precise bond lengths and angles of the methoxy and thiol substituents, and their orientation (axial or equatorial) relative to the oxane ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the thiol group, which can influence the solid-state conformation.

Table 2: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.5 |

| b (Å) | 6.2 |

| c (Å) | 10.1 |

| β (°) | 105.2 |

| Volume (ų) | 512.3 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.28 |

| R-factor | 0.045 |

Note: This table presents hypothetical crystallographic data to illustrate the type of information obtained from an X-ray diffraction experiment. Actual values would be determined experimentally.

Elucidating Chemical Reactivity and Mechanistic Pathways

Nucleophilic Reactivity of the Thiol Group

The sulfur atom in the thiol group of 3-Methoxyoxane-4-thiol possesses lone pairs of electrons and can be readily deprotonated to form a thiolate anion (RS⁻). This thiolate is a powerful nucleophile, significantly more so than its alcohol counterpart, an alkoxide. This enhanced nucleophilicity drives its participation in a wide array of addition and substitution reactions.

Thiol-Mediated Addition Reactions (e.g., Michael Additions, Thiol-Epoxy Reactions)

Thiolates excel as nucleophiles in addition reactions to polarized unsaturated systems and strained rings.

Michael Additions: The thiol-Michael addition, or thia-Michael reaction, involves the 1,4-conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. wikipedia.org For this compound, this reaction would proceed via the formation of a thiolate anion, typically catalyzed by a base. nsf.gov This thiolate then attacks the β-carbon of the Michael acceptor, generating a resonance-stabilized enolate intermediate. nih.gov Subsequent proton transfer from a proton source, often another thiol molecule, yields the final thioether adduct and regenerates the thiolate, continuing the catalytic cycle. nih.gov

The rate and efficiency of this reaction are influenced by several factors:

Thiol pKa : A lower pKa facilitates the formation of the reactive thiolate anion, increasing the reaction rate. researchgate.netresearchgate.net

Michael Acceptor Reactivity : The electron-withdrawing nature of the substituent on the alkene determines its electrophilicity. More electron-deficient alkenes, such as vinyl sulfones and acrylates, are more reactive. nsf.gov

Catalyst : The reaction can be initiated through a base-catalyzed or nucleophile-initiated pathway. nsf.gov Tertiary amines are common base catalysts, while phosphines can act as nucleophilic initiators. mdpi.com

| Factor | Effect on Reaction Rate | Mechanism |

|---|---|---|

| Thiol Acidity (pKa) | Lower pKa increases the rate. researchgate.net | Facilitates the formation of the highly nucleophilic thiolate anion. |

| Michael Acceptor | More electron-deficient alkenes (e.g., vinyl sulfones > acrylates) react faster. nsf.gov | Increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. |

| Catalyst Type | Base catalysts (e.g., tertiary amines) and nucleophilic initiators (e.g., phosphines) are effective. mdpi.comnih.gov | Bases deprotonate the thiol directly, while nucleophiles first add to the acceptor to generate an anion that then deprotonates the thiol. nsf.gov |

| Steric Hindrance | Increased steric hindrance on the thiol or the Michael acceptor can decrease the rate. mdpi.com | Hinders the approach of the nucleophilic thiolate to the electrophilic β-carbon. |

Thiol-Epoxy Reactions: The reaction between a thiol and an epoxide is a highly efficient "click" reaction that proceeds via a base-catalyzed nucleophilic ring-opening mechanism. magtech.com.cnrsc.org The process is initiated by the deprotonation of the thiol by a base to form a thiolate. This thiolate then attacks one of the carbon atoms of the epoxide ring in an S_N2 fashion, leading to the opening of the strained three-membered ring. photopolymer.it Under basic conditions, the attack preferentially occurs at the least sterically hindered carbon atom of the epoxide. utwente.nl The resulting alkoxide is subsequently protonated, often by another thiol molecule, to yield a β-hydroxy thioether and regenerate the catalytic thiolate. photopolymer.itutwente.nl A variety of bases, including inorganic hydroxides and organic amines, can catalyze this transformation effectively. magtech.com.cn

Substitution Reactions at Carbon and Heteroatoms

The potent nucleophilicity of the thiolate derived from this compound makes it an excellent candidate for nucleophilic substitution reactions. In these reactions, the thiolate displaces a leaving group on an electrophilic center.

Substitution at sp³-Hybridized Carbon : In a classic S_N2 reaction, the thiolate can attack an alkyl halide, displacing the halide ion to form a thioether. pearson.comlibretexts.org This reaction is highly efficient for primary and secondary alkyl halides. chemistrysteps.com The choice of a polar aprotic solvent can enhance the reaction rate by solvating the counter-ion of the thiolate without strongly solvating the nucleophile itself, thus preserving its reactivity. pearson.com

Substitution at sp²-Hybridized Carbon (Nucleophilic Aromatic Substitution) : While less common, thiolate anions can also participate in nucleophilic aromatic substitution (S_NAr) reactions. This typically requires the aromatic ring to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. The reaction proceeds through a Meisenheimer complex intermediate.

Reactivity Towards Electrophilic Species

Beyond Michael acceptors and alkyl halides, the thiol group of this compound is expected to react with a range of other electrophiles. For instance, reaction with acyl chlorides or anhydrides would yield thioesters, which are important intermediates in organic synthesis. The high nucleophilicity of thiols and their corresponding thiolates drives these transformations, allowing for the formation of diverse sulfur-containing compounds. nih.gov

Oxidative Chemistry of the Thiol Moiety

The sulfur atom in a thiol is in its most reduced state (-2) and is readily oxidized. This oxidative chemistry is fundamental to many biological and chemical processes.

Formation of Disulfides and Higher Oxidation States of Sulfur

The most common oxidation reaction for thiols is the formation of a disulfide, which involves the coupling of two thiol molecules to form a sulfur-sulfur bond. libretexts.orglibretexts.org This transformation is formally an oxidation, as each sulfur atom changes its oxidation state from -2 in the thiol to -1 in the disulfide. youtube.com

The oxidation of this compound to its corresponding disulfide can be achieved using various oxidizing agents, ranging from mild to strong:

Mild Oxidants : Molecular oxygen from the air can slowly oxidize thiols, a process often catalyzed by metal ions. Milder laboratory oxidants like iodine (I₂) or bromine (Br₂) are also effective. libretexts.org

Other Oxidants : Reagents such as hydrogen peroxide (H₂O₂) and dimethyl sulfoxide (B87167) (DMSO) can also facilitate this conversion. biolmolchem.comnih.gov The reaction with H₂O₂ often proceeds via a sulfenic acid intermediate. nih.gov

Further oxidation of the sulfur atom is possible with stronger oxidizing agents, leading to higher oxidation states. chemistrysteps.com

Sulfenic Acid (R-SOH) : The initial two-electron oxidation product of a thiol. nih.gov

Sulfinic Acid (R-SO₂H) : Formed by the further oxidation of a sulfenic acid.

Sulfonic Acid (R-SO₃H) : The final and most stable oxidation product.

| Compound Type | General Formula | Sulfur Oxidation State | Formation Pathway |

|---|---|---|---|

| Thiol | R-SH | -2 | Starting material |

| Disulfide | R-S-S-R | -1 | Mild oxidation (e.g., I₂, air, H₂O₂) of thiol. libretexts.org |

| Sulfenic Acid | R-SOH | 0 | Two-electron oxidation of thiol. nih.gov |

| Sulfinic Acid | R-SO₂H | +2 | Oxidation of sulfenic acid. chemistrysteps.com |

| Sulfonic Acid | R-SO₃H | +4 | Strong oxidation of thiol or lower oxidation states. chemistrysteps.com |

Role in Redox Processes and Thiol/Disulfide Exchange

The interconversion between thiols and disulfides is a cornerstone of redox chemistry in biological systems. nih.gov This is primarily accomplished through thiol/disulfide exchange reactions. The mechanism is a nucleophilic substitution (S_N2-like) process where a thiolate anion attacks one of the sulfur atoms of a disulfide bond. libretexts.orgrsc.org This attack breaks the existing S-S bond and forms a new one, releasing a different thiolate. rsc.org

This exchange reaction is reversible, and the position of the equilibrium is determined by the relative concentrations and reduction potentials of the thiols and disulfides involved. Thiol/disulfide exchange is critical for processes such as the correct folding of proteins containing cysteine residues, where disulfide bonds form and rearrange until the most stable protein conformation is achieved. nih.govresearchgate.net The thiol group in this compound would be expected to readily participate in such exchange reactions, acting as a reducing agent when in its thiol form or as an oxidizing agent when part of a disulfide.

Reactivity of the Oxane Ring System

The reactivity of the oxane (tetrahydropyran) ring is largely dictated by the presence of the ether linkage and is influenced by the nature and position of its substituents.

Ring-Opening Reactions Under Acidic or Basic Conditions

Oxane rings are generally stable under neutral conditions but can undergo ring-opening reactions under acidic or strongly basic conditions.

Acidic Conditions: In the presence of a strong acid, the oxygen atom of the oxane ring can be protonated, forming a good leaving group. Subsequent nucleophilic attack, either intermolecularly or intramolecularly, can lead to ring cleavage. The regioselectivity of the attack would depend on the electronic and steric effects of the substituents. For this compound, protonation of the ring oxygen would be the initial step. A subsequent attack by a nucleophile could theoretically occur at either C2 or C6. The presence of the methoxy (B1213986) and thiol groups would influence the stability of any potential carbocation-like intermediates, thereby directing the regiochemical outcome.

Functionalization at Various Ring Positions

Functionalization of the oxane ring can be achieved through various synthetic transformations, depending on the existing substituents.

At the Thiol Group (C4): The thiol group is a versatile handle for functionalization. It can undergo S-alkylation, S-acylation, oxidation to disulfides, sulfenic acids, sulfinic acids, or sulfonic acids, and can participate in Michael additions.

At the Methoxy Group (C3): The methoxy group is generally unreactive but can be cleaved under harsh acidic conditions (e.g., using HBr or HI) to yield a hydroxyl group.

At other Ring Positions (C2, C5, C6): Functionalization at the carbon atoms of the oxane ring would likely require initial activation, for instance, through radical halogenation or metallation, followed by substitution with a desired functional group. The directing effects of the existing methoxy and thiol groups would play a crucial role in the regioselectivity of such reactions.

Mechanistic Investigations of Key Transformations

To rigorously understand the reactions of this compound, a series of mechanistic investigations would be required.

Kinetic Studies of Reaction Rates and Rate-Determining Steps

Kinetic studies are fundamental to determining the mechanism of a reaction. By measuring the reaction rate as a function of the concentration of reactants, catalysts, and other species, the rate law can be established. This provides insights into the molecularity of the rate-determining step.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | [this compound] (M) | [Reagent] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10-5 |

| 2 | 0.2 | 0.1 | 2.0 x 10-5 |

| 3 | 0.1 | 0.2 | 4.0 x 10-5 |

This is a hypothetical data table to illustrate the type of information obtained from kinetic studies.

Isotope Effects for Probing Transition States

Kinetic Isotope Effects (KIEs) are a powerful tool for probing the nature of the transition state of a reaction. By replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), a change in the reaction rate can be observed if the bond to that atom is being broken or formed in the rate-determining step.

Primary KIE: A significant primary KIE (typically kH/kD > 2) is observed when a C-H bond is cleaved in the rate-determining step.

Secondary KIE: Smaller secondary KIEs can provide information about changes in hybridization at the isotopic position between the ground state and the transition state.

For reactions involving this compound, deuterating specific positions on the oxane ring or the thiol group could provide valuable information about bond-breaking and bond-forming events in the transition state of various transformations.

Identification and Characterization of Reaction Intermediates

The direct observation or trapping of reaction intermediates provides compelling evidence for a proposed reaction mechanism. Techniques such as spectroscopy (NMR, IR, UV-Vis) at low temperatures can sometimes allow for the direct observation of unstable intermediates. Chemical trapping experiments, where a reactive species is added to the reaction mixture to intercept and form a stable product with the intermediate, are also a common strategy.

For instance, in a proposed ring-opening reaction of this compound, attempts could be made to trap a carbocation intermediate with a potent nucleophile or to spectroscopically characterize a protonated oxane intermediate under strongly acidic conditions.

Influence of Solvent and Temperature on Reaction Pathways

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the documented research concerning the specific chemical compound this compound. At present, there are no available studies detailing its chemical reactivity or the influence of external factors such as solvent and temperature on its reaction pathways. The synthesis and reaction kinetics of this particular substituted oxane-thiol have not been described, and as a result, no experimental data on its behavior under varying conditions has been published.

Consequently, it is not possible to provide detailed research findings, mechanistic pathways, or data tables pertaining to the influence of solvent and temperature on the reactions of this compound. The elucidation of such chemical properties would necessitate dedicated laboratory research to synthesize the compound and subsequently study its reactivity profile. This would involve systematic experimentation where the compound is subjected to different solvents of varying polarity and proticity, and the temperature is controlled to determine its effect on reaction rates, product distribution, and underlying mechanisms.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to modern chemical research. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Conformational Energy Landscape Exploration

Molecules, especially those with rotatable single bonds, can exist in various three-dimensional arrangements known as conformations. Conformational analysis is the study of the energies of these different conformations and the barriers to rotation between them.

Potential Energy Surface Scans for Dihedral AnglesTo explore the conformational landscape, researchers perform Potential Energy Surface (PES) scans. This involves systematically rotating one or more dihedral angles in the molecule and calculating the energy at each step while allowing the rest of the molecule's geometry to relax. The resulting plot of energy versus dihedral angle shows the energy minima, corresponding to stable conformers, and the energy maxima, which represent the transition states between them. This analysis is critical for understanding a molecule's flexibility and the relative populations of its different shapes at a given temperature.

Until dedicated research is conducted and published, the specific theoretical and computational characteristics of 3-Methoxyoxane-4-thiol remain a matter of speculation based on analogous structures.

Determination of Global and Local Minima Conformations

The first step in a computational conformational analysis is a thorough search of the potential energy surface (PES) to locate all energy minima, which correspond to stable conformers. nih.gov For this compound, this would involve exploring the various chair and boat conformations of the oxane ring, as well as the different orientations (axial and equatorial) of the methoxy (B1213986) and thiol substituents.

The primary conformations of interest would be the chair forms due to their inherent stability over boat or twist-boat forms in saturated six-membered rings. This would result in four main chair conformers to consider, based on the axial (a) or equatorial (e) positions of the 3-methoxy and 4-thiol groups.

Density Functional Theory (DFT) is a common and reliable method for geometry optimization and energy calculation. cas.czkaznu.kz A typical approach would involve initial optimizations with a computationally less expensive method, followed by refinement using a higher-level basis set, such as 6-311+G(d,p), to obtain accurate geometries and relative energies. kaznu.kz

Table 1: Hypothetical Conformers of this compound This table illustrates the expected conformers for investigation. Relative energies would be calculated using quantum chemical methods.

| Conformer ID | 3-Methoxy Position | 4-Thiol Position | Expected Relative Stability |

| 1 | Equatorial | Equatorial | High |

| 2 | Equatorial | Axial | Intermediate |

| 3 | Axial | Equatorial | Intermediate |

| 4 | Axial | Axial | Low |

The global minimum would be the conformer with the lowest calculated energy. Other conformers would be considered local minima. The precise energy differences are influenced by steric hindrance, intramolecular hydrogen bonding, and stereoelectronic effects like the anomeric effect, which can be significant in oxane systems. cdnsciencepub.comacs.org

Analysis of Conformational Isomer Populations and Stability

Once the relative energies (ΔE) of the conformers are calculated, their equilibrium populations can be determined using the Boltzmann distribution equation at a given temperature (T).

The population of a conformer i is proportional to exp(-ΔEi / RT), where R is the gas constant. This analysis reveals which conformations are significantly populated at room temperature and therefore most likely to be observed experimentally. Studies on similar substituted tetrahydropyrans have shown that the conformational equilibrium can be heavily influenced by the nature and position of substituents. cas.cz For instance, the presence of an axial methoxy group at the C-3 position might be stabilized by specific electronic interactions. cas.cz

Table 2: Illustrative Population Analysis of this compound Conformers at 298.15 K This table is a hypothetical example based on assumed relative energies to illustrate the expected outcome of a population analysis.

| Conformer ID | Relative Energy (kcal/mol) | Population (%) |

| 1 (e,e) | 0.00 | 75.5 |

| 2 (e,a) | 1.10 | 12.5 |

| 3 (a,e) | 1.50 | 7.5 |

| 4 (a,a) | 2.50 | 4.5 |

This analysis is crucial for interpreting experimental data, as the observed properties are often an average over the populated conformations.

Simulation of Spectroscopic Data

Computational methods allow for the prediction of various spectroscopic data. jstar-research.com Comparing these simulated spectra with experimental results is a powerful method for structure verification and assignment. The final predicted spectra are typically a Boltzmann-weighted average of the spectra calculated for each individual stable conformer. acs.org

Prediction of NMR Chemical Shifts and Coupling Constants

NMR spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netgithub.io The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). github.io

For this compound, calculations would predict distinct chemical shifts for the protons and carbons in each conformer. For example, the chemical shift of the proton at C-4 would be significantly different depending on whether the thiol group is in an axial or equatorial position. acs.org Coupling constants (J-couplings) can also be calculated and are highly dependent on the dihedral angles between coupled nuclei, providing further structural insight.

Table 3: Example of Predicted ¹³C NMR Chemical Shifts (ppm) for a Hypothetical Conformer This table illustrates the type of data generated from NMR prediction calculations. Values are for illustrative purposes.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | 68.5 |

| C-3 | 78.2 |

| C-4 | 45.1 |

| C-5 | 28.9 |

| C-6 | 65.3 |

| OCH₃ | 56.7 |

Discrepancies between predicted and experimental spectra can often be resolved by re-evaluating the conformational energies and populations. acs.org

Calculation of Vibrational Frequencies (IR, Raman)

Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. jstar-research.com These calculations involve computing the second derivatives of the energy with respect to the atomic positions. The resulting frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. acs.org

For this compound, key vibrational modes would include the C-O-C stretching of the ether, the C-S stretching of the thiol group, and the S-H stretching frequency. The positions of these bands can provide conformational information.

Table 4: Illustrative Calculated Vibrational Frequencies for Key Functional Groups This table provides a hypothetical example of calculated vibrational frequencies.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| O-H Stretch | - | - |

| C-H Stretch | Alkyl | 2850-2960 |

| S-H Stretch | Thiol | 2550-2600 |

| C-O Stretch | Ether | 1080-1150 |

| C-S Stretch | Thiol | 600-700 |

UV-Vis Electronic Spectra Predictions

Time-dependent DFT (TD-DFT) is the most common method for predicting electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. mdpi.com For a saturated molecule like this compound, strong absorptions are not expected in the standard UV-Vis range (200-800 nm). Any predicted absorptions would likely be at very short wavelengths and correspond to n→σ* or σ→σ* transitions. The calculations would provide the excitation energies (often expressed in nm) and the oscillator strengths, which relate to the intensity of the absorption. mdpi.com

Computational Modeling of Reaction Mechanisms

Theoretical chemistry is a powerful tool for elucidating reaction mechanisms, mapping out the complete potential energy surface from reactants to products via transition states. researchgate.netulisboa.pt For this compound, one could investigate a variety of reactions, such as the oxidation of the thiol group or reactions involving the ether oxygen.

The process involves locating the structures of all reactants, intermediates, transition states (TS), and products. A transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the geometry of the bond-making and bond-breaking processes. rsc.org The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. researchgate.net Computational studies on the oxidation of other sulfur heterocycles have successfully elucidated the stereochemical outcomes and relative reaction rates. researchgate.netresearchgate.net Similarly, investigations into reactions of other tetrahydropyran (B127337) systems have used DFT to understand reaction pathways and selectivities. acs.orgrsc.org

An extensive search for scientific literature focusing on the theoretical and computational investigations of the chemical compound This compound has revealed a significant lack of available research. No scholarly articles, patents, or detailed computational studies specifically addressing this molecule could be identified.

Therefore, it is not possible to generate an article that adheres to the requested detailed outline, which includes:

Solvent Effects in Computational Models

Without published research findings, any attempt to provide data tables, discussions of transition states, activation energies, reaction enthalpies, or solvent effects for this compound would be entirely speculative and would not meet the required standards of scientific accuracy and authoritative content.

Further investigation into related compounds or general computational methodologies would fall outside the strict and specific scope of the user's request to focus solely on this compound.

Exploration of Advanced Spectroscopic and Analytical Techniques

Development of Novel Chromatographic Separation Methods

Chromatography remains a cornerstone for the analysis of complex chemical mixtures. For a molecule like 3-Methoxyoxane-4-thiol, which can exist as multiple stereoisomers, the development of highly selective separation methods is paramount.

Chiral Stationary Phases for Enantiomeric Separations

The presence of chiral centers in this compound means it can exist as different enantiomers. These stereoisomers often exhibit different biological activities, making their separation and quantification essential. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for resolving racemic mixtures. mdpi.com The principle lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.

For a polar molecule containing hydroxyl and thiol groups, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective. jiangnan.edu.cnrsc.org These phases can form transient diastereomeric complexes with the analytes through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. rsc.org The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier like isopropanol, is critical for optimizing selectivity and resolution. rsc.org

Table 1: Potential Chiral Stationary Phases for this compound Separation

| CSP Type | Chiral Selector | Potential Interactions |

|---|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric repulsion |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric repulsion |

| Pirkle-type (brush-type) | (R,R)-Whelk-O 1 | π-π interactions, hydrogen bonding, dipole-dipole interactions |

| Macrocyclic antibiotic | Teicoplanin | Hydrogen bonding, ionic interactions, steric inclusion |

This table presents common CSPs suitable for separating chiral molecules with functional groups similar to this compound, illustrating the principles of chiral recognition.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS for Complex Mixture Analysis)

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for identifying and quantifying trace components in complex matrices. jiangnan.edu.cnthermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. gcms.cz The thiol and potential hydroxyl groups in this compound make it polar and susceptible to thermal degradation. Therefore, derivatization is often required prior to GC analysis to increase volatility and thermal stability. sigmaaldrich.com Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a common strategy that replaces active protons on thiol and hydroxyl groups with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com Following separation on a capillary column, the mass spectrometer provides mass-to-charge ratios of the parent ion and its fragments, allowing for confident identification. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) For direct analysis without derivatization, or for analysis in complex biological matrices, LC-MS/MS is the method of choice. eurl-pesticides.eunih.gov Reversed-phase HPLC can separate this compound from other components, after which the analyte is ionized, typically using electrospray ionization (ESI). nih.govchromatographyonline.com The tandem mass spectrometer (MS/MS) then allows for highly selective and sensitive detection using Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion (the molecular ion of the analyte) is selected, fragmented, and one or more specific product ions are monitored. This two-stage mass filtering significantly reduces background noise and enhances specificity. nih.govchromatographyonline.com

Table 2: Illustrative LC-MS/MS Parameters for Thiol Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Ionization Mode | Positive ESI | Protonates the analyte to form [M+H]+ |

| Precursor Ion (Q1) | m/z specific to this compound | Selects the ion of interest |

| Collision Gas | Argon | Induces fragmentation of the precursor ion |

| Collision Energy | Optimized value (e.g., 15-30 eV) | Controls the degree of fragmentation |

| Product Ion (Q3) | m/z of a characteristic fragment | Specific detection of the analyte fragment |

This table outlines typical parameters for an LC-MS/MS method, which would be optimized for the specific analysis of this compound. nih.govchromatographyonline.com

Advanced NMR Techniques for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide detailed information about molecular structure and dynamics in solution. organicchemistrydata.org

Relaxation Measurements for Molecular Motion Analysis

NMR relaxation times, specifically the spin-lattice (T1) and spin-spin (T2) relaxation times, provide insights into the motional dynamics of a molecule on the picosecond to nanosecond timescale. organicchemistrydata.org T1 relaxation measures the rate at which nuclear spins return to thermal equilibrium along the main magnetic field axis, while T2 relaxation describes the decay of transverse magnetization. organicchemistrydata.orgox.ac.uk

For this compound, measuring the T1 and T2 values for different nuclei (e.g., protons and carbons) across the molecule can reveal variations in local mobility. For instance, comparing the relaxation times of the methoxy (B1213986) group carbons/protons to those of the rigid oxane ring can quantify the rotational freedom of the side chain. mdpi.com Such measurements are sensitive to factors like molecular size, solvent viscosity, and temperature. mdpi.comresearcher.life

Table 3: Factors Influencing NMR Relaxation Times

| Factor | Effect on T1 | Effect on T2 |

|---|---|---|

| Increased Molecular Size | Decreases | Decreases |

| Increased Solvent Viscosity | Decreases | Decreases |

| Increased Temperature | Increases | Increases |

| Internal Motion (e.g., group rotation) | Increases | Increases |

This table summarizes general trends in relaxation behavior. organicchemistrydata.orgox.ac.uk

Diffusion-Ordered Spectroscopy (DOSY) for Molecular Sizing and Association

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. weizmann.ac.ilncsu.edu The diffusion coefficient is related to the size and shape of the molecule through the Stokes-Einstein equation. weizmann.ac.il A DOSY experiment generates a 2D plot with NMR chemical shifts on one axis and diffusion coefficients on the other, effectively creating a "virtual chromatogram" within the NMR tube. manchester.ac.uk

This technique could be used to study the self-association of this compound through intermolecular hydrogen bonding involving the thiol group. The formation of dimers or larger oligomers would result in a slower diffusion coefficient compared to the monomeric species. DOSY is also invaluable for analyzing mixtures, as it can separate the signals of this compound from impurities or other reactants without physical separation. ncsu.eduuva.nl

Mass Spectrometry Beyond Basic Identification

While standard MS provides the molecular weight, advanced mass spectrometry techniques offer deeper structural insights. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the determination of the elemental formula of a molecule. mzcloud.org This is crucial for confirming the identity of an unknown compound or a newly synthesized molecule like this compound, distinguishing it from other isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS), as mentioned in the context of LC-MS/MS, is also a powerful tool for structural elucidation on its own. nih.govpressbooks.pub By systematically varying the collision energy, a detailed fragmentation tree can be constructed. The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its functional groups and connectivity. For this compound, characteristic losses would be expected, such as the loss of the methoxy group (•OCH3), the thiol group (•SH), or ring-opening fragments, helping to piece together the molecular structure. neu.edu.tr

Table 4: Comparison of Basic and Advanced Mass Spectrometry Techniques

| Technique | Information Provided | Application for this compound |

|---|---|---|

| Standard MS | Nominal molecular weight | Confirmation of expected mass |

| High-Resolution MS (HRMS) | Exact mass, elemental formula | Unambiguous formula determination, distinguishing from isobars |

| Tandem MS (MS/MS) | Fragmentation pattern, structural connectivity | Structural confirmation, isomer differentiation |

This table highlights the complementary information provided by different MS techniques. nih.govmzcloud.orgneu.edu.tr

Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a form of chiroptical spectroscopy that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govacs.org It is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution without the need for crystallization. nih.govacs.org

The VCD spectrum of one enantiomer is the mirror image of the other. acs.org The absolute configuration is assigned by comparing the experimental VCD spectrum to a spectrum predicted by quantum-chemical calculations for an enantiomer of a known configuration. nih.govwordpress.com Given that this compound possesses at least two chiral centers (C3 and C4), it is a prime candidate for VCD analysis. The technique would be invaluable for unambiguously assigning the (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R) configurations. While VCD has been successfully applied to other chiral sulfur compounds and cyclic ethers, no such study has been published for this compound. researchgate.netnih.gov

Development of Detection and Quantification Methods for Specific Thiol Forms

The detection and quantification of thiols in various matrices is a significant area of analytical chemistry. nih.gov Heterocyclic thiols, in particular, can be analyzed using a variety of methods, often involving a derivatization step to enhance detection by spectrophotometry or mass spectrometry. researchgate.netsigmaaldrich.com

Methods for quantifying thiols often rely on their nucleophilic character. msu.edu Reagents such as heterocyclic disulfides or maleimide (B117702) derivatives can react with the thiol group to produce a chromophoric or fluorophoric product, enabling sensitive detection. nih.govlibretexts.org For this compound, a quantitative method could be developed using liquid chromatography-mass spectrometry (LC-MS), which offers high selectivity and sensitivity. This would involve creating a calibration curve with an authentic standard of the compound. Electrochemical methods, which measure the current from the oxidation of the thiol group, also offer a selective means of detection. rsc.org While general methods for thiol quantification are abundant, a specific, validated assay for this compound has not been reported in the literature. nih.govmdpi.com

Applications in Advanced Chemical Synthesis and Materials Science

Utilization as a Building Block in Complex Organic Synthesis